![molecular formula C25H39N5O3 B2529124 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2-morpholin-4-ylethyl)ethanediamide CAS No. 922040-34-4](/img/structure/B2529124.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2-morpholin-4-ylethyl)ethanediamide
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Description
Scientific Research Applications
Anticonvulsant Activity
A study demonstrated the synthesis and evaluation of N-substituted 1,2,3,4-tetrahydroisoquinolines, where derivatives exhibited significant anticonvulsant activity. One particular derivative showed potency comparable to talampanel, a noncompetitive AMPA receptor modulator, in audiogenic seizures in DBA/2 mice, indicating its potential as a novel anticonvulsant agent (Gitto et al., 2006).
Insecticidal Activity
Another research focused on pyridine derivatives, including a compound with a similar structural motif, showed remarkable insecticidal activity against the cowpea aphid. The compound's efficacy was about four times that of acetamiprid, highlighting its potential as a potent insecticide (Bakhite et al., 2014).
Dye Synthesis for Polymer Fibers
Research on amino derivatives of 1,8-naphthalic anhydride leading to derived dyes has shown promising applications in coloring synthetic polymer fibers. These derivatives, including morpholino and piperidino, offer yellow to orange hues with good fastness properties on polyester, indicating their utility in textile manufacturing (Peters & Bide, 1985).
Corrosion Inhibition
A study synthesized cadmium(II) Schiff base complexes, demonstrating their effective corrosion inhibition on mild steel in acidic environments. This application is critical in materials science, providing insights into protective coatings and materials preservation (Das et al., 2017).
Metabolism Study
A metabolism study on a structurally related orexin receptor antagonist revealed comprehensive insights into its biotransformation in humans. This research aids in understanding the metabolic pathways and potential bioactive metabolites, crucial for drug development and toxicological evaluations (Renzulli et al., 2011).
properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N5O3/c1-28-10-5-6-20-18-21(7-8-22(20)28)23(30-11-3-2-4-12-30)19-27-25(32)24(31)26-9-13-29-14-16-33-17-15-29/h7-8,18,23H,2-6,9-17,19H2,1H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLZDCZIIGMUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
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